An In-depth Technical Guide to 2-fluoroethyl tosylate (CAS 383-50-6)
An In-depth Technical Guide to 2-fluoroethyl tosylate (CAS 383-50-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. It is not to be used for therapeutic or diagnostic applications in humans without explicit authorization from regulatory bodies. All laboratory procedures should be conducted by qualified personnel trained in chemical safety and handling.
Section 1: Executive Summary & Core Principles
2-Fluoroethyl tosylate (FEtOTs), identified by CAS number 383-50-6, is a pivotal reagent in modern medicinal chemistry and radiopharmaceutical development.[1] Its significance stems from its role as a highly effective fluoroethylating agent, enabling the precise introduction of a fluoroethyl (-CH₂CH₂F) moiety into a wide array of molecules.[1][2] This guide provides a comprehensive technical overview of 2-fluoroethyl tosylate, encompassing its fundamental properties, synthesis, reactivity, and critical applications, with a specialized focus on its isotopically labeled counterpart, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), a cornerstone in Positron Emission Tomography (PET) imaging.[3][4]
The narrative that follows is built upon three pillars:
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Expertise & Experience: We delve into the causality behind experimental choices, moving beyond mere procedural lists to explain the "why" that informs the "how."
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Trustworthiness: The protocols and data presented are designed as self-validating systems, grounded in established scientific literature.
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Authoritative Grounding: All mechanistic claims and procedural standards are supported by in-text citations and a comprehensive, verifiable reference list.
Section 2: Physicochemical Properties and Handling
Understanding the fundamental characteristics of 2-fluoroethyl tosylate is paramount for its safe and effective use in a laboratory setting.
2.1: Key Properties
The molecule consists of a fluoroethyl group attached to a tosylate ester. The tosylate group is an excellent leaving group, a property derived from the resonance stabilization of the resulting tosylate anion, making the compound a potent electrophile in nucleophilic substitution reactions.[2][5]
| Property | Value | Source(s) |
| CAS Number | 383-50-6 | [1][6] |
| Molecular Formula | C₉H₁₁FO₃S | [6][7] |
| Molecular Weight | 218.25 g/mol | [6][7] |
| Appearance | Clear, colorless to pale brown/yellow liquid/oil | [1][6][8] |
| Boiling Point | 140°C @ 1 mmHg | [1][9] |
| Density | ~1.29 g/cm³ | [1][7] |
| Purity | Typically ≥95% for commercial grades | [6][10] |
2.2: Safety, Storage, and Handling
Hazard Profile: 2-Fluoroethyl tosylate is classified as an irritant, causing skin and serious eye irritation.[7][8] It is also considered harmful if swallowed.[11] As a potent alkylating agent, it should be handled with extreme care, assuming high toxicity.
Recommended Handling Procedures:
-
Always handle within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
In case of skin contact, wash immediately with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes.[8]
Storage: For long-term stability, 2-fluoroethyl tosylate should be stored at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon) and kept dry.[7] Some suppliers recommend storage at 4°C or -20°C.[6][12] It is stable for at least six months after receipt under these conditions.[6]
Section 3: Synthesis and Reactivity
3.1: Synthesis of Non-Radioactive (Cold) 2-Fluoroethyl Tosylate
The standard synthesis of 2-fluoroethyl tosylate is a straightforward procedure involving the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
Diagram 1: Synthesis of 2-Fluoroethyl Tosylate
Caption: General workflow for synthesizing 2-fluoroethyl tosylate.
This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride. The stereochemistry at the carbon bearing the hydroxyl group is retained during this process because the C-O bond is not broken.[5][13]
3.2: Core Reactivity: The Fluoroethylation Agent
The utility of 2-fluoroethyl tosylate lies in its ability to act as an electrophile in Sₙ2 reactions. The tosylate is an excellent leaving group, allowing various nucleophiles to attack the adjacent carbon, thereby transferring the fluoroethyl group to the nucleophile.[1]
It readily reacts with a range of nucleophilic functional groups, including:
-
Amines (N-alkylation)[1]
This reactivity is the cornerstone of its application in both pharmaceutical synthesis and PET radiotracer development. The introduction of the fluoroethyl group can significantly alter a molecule's pharmacokinetic properties, enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2]
Section 4: The Radiochemical Application: Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)
The true power of this reagent in drug development is most evident in its radioactive form, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with near-ideal properties for PET imaging, including a 109.7-minute half-life and low positron energy, which allows for high-resolution images.[15][16] [¹⁸F]FEtOTs serves as a critical prosthetic group, or building block, to introduce ¹⁸F into molecules of biological interest.[4][15]
4.1: Radiosynthesis of [¹⁸F]FEtOTs
The synthesis of [¹⁸F]FEtOTs is achieved through a nucleophilic substitution reaction on a suitable precursor, most commonly 1,2-ethylene ditosylate.[15]
Diagram 2: Radiosynthesis of 2-[¹⁸F]Fluoroethyl Tosylate
Caption: Key steps in the radiosynthesis of [¹⁸F]FEtOTs.
4.2: Field-Proven Protocol for [¹⁸F]FEtOTs Synthesis
This protocol is a synthesis of commonly reported methods and represents a robust starting point for optimization.
Objective: To prepare 2-[¹⁸F]fluoroethyl tosylate from cyclotron-produced [¹⁸F]fluoride for subsequent radiolabeling reactions.
Materials:
-
[¹⁸F]Fluoride in target water
-
QMA (quaternary methyl ammonium) anion-exchange cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
1,2-Ethylene glycol bis-tosylate (precursor)
-
Solid Phase Extraction (SPE) cartridges for purification (e.g., C18)
Step-by-Step Methodology:
-
Trapping of [¹⁸F]Fluoride: Pass the cyclotron target water containing [¹⁸F]F⁻ through a pre-conditioned QMA cartridge. The [¹⁸F]F⁻ will be trapped on the solid support.
-
Elution and Complexation: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a water/acetonitrile mixture.[15]
-
Causality: K₂₂₂ is a cryptand that effectively chelates the potassium cation (K⁺), leaving a "naked," highly reactive fluoride anion. The weak base (K₂CO₃) aids in elution and maintains basic conditions.
-
-
Azeotropic Drying: Remove the water by azeotropic distillation. This is a critical step, as water significantly reduces the nucleophilicity of the fluoride ion. This is typically achieved by adding anhydrous acetonitrile in portions and evaporating it under a stream of nitrogen at elevated temperatures (e.g., 100°C).[15][17]
-
Nucleophilic Substitution: Add a solution of the 1,2-ethylene ditosylate precursor (typically 7.5-8 mg) in anhydrous acetonitrile to the dried [K⁺/K₂₂₂]¹⁸F⁻ complex.[15][17] Heat the reaction mixture.
-
Expert Insight: Reaction conditions (temperature and time) are critical variables. Temperatures typically range from 70°C to 130°C, with times from 3 to 15 minutes.[15] These parameters must be optimized to maximize the yield of [¹⁸F]FEtOTs while minimizing the formation of volatile radioactive side products.
-
-
Purification: The resulting [¹⁸F]FEtOTs must be purified from the unreacted [¹⁸F]fluoride and the excess precursor. This is commonly achieved using SPE cartridges.[17] An alternative, though less common for this specific step, is semi-preparative HPLC.
4.3: Critical Challenge: Formation of Volatile Side-Products
A significant challenge in the synthesis of [¹⁸F]FEtOTs is the formation of radioactive volatile impurities, primarily [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol.[15][16][18]
-
Causality and Mitigation: These byproducts are formed in yields that depend on reaction time, temperature, and the base-to-precursor molar ratio.[15][18] Higher temperatures and longer reaction times tend to increase their formation.[15] Therefore, careful optimization of these parameters is crucial not only to improve the radiochemical yield of the desired product but also to minimize environmental contamination and ensure radiation safety.[15][18]
Section 5: Applications in Drug Development & PET Imaging
[¹⁸F]FEtOTs is not an imaging agent itself but a versatile tool for building PET radiotracers.[3][4] Its relatively low volatility and high reactivity make it a preferred reagent for [¹⁸F]fluoroethylation.[4][15][17]
Workflow for PET Tracer Synthesis using [¹⁸F]FEtOTs:
Diagram 3: General Workflow for [¹⁸F]Fluoroethylation
Caption: From building block to final PET radiotracer.
Examples of Clinical and Pre-clinical Applications:
-
Oncology: [¹⁸F]FEtOTs is used to synthesize tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid analog for brain tumor imaging.[4] It is also instrumental in creating ¹⁸F-labeled ligands for targets like the prostate-specific membrane antigen (PSMA) for prostate cancer detection.[6]
-
Neurology: It enables the labeling of ligands for various neuroreceptors and transporters, aiding in the study of neuroinflammation via the translocator protein (TSPO) and other neurological disorders.[4][7]
-
Cardiology: The fluoroethyl group can be attached to molecules for cardiac imaging applications.[7]
The stability of the C-F bond and the fluoroethyl group itself, even under harsh deprotection steps that may be required later in a synthesis, underscores its robustness as a labeling moiety.[4]
Section 6: Conclusion and Future Outlook
2-Fluoroethyl tosylate, and its radio-isotopologue 2-[¹⁸F]fluoroethyl tosylate, represents a cornerstone of modern synthetic and radiopharmaceutical chemistry. Its well-defined reactivity, coupled with the favorable properties of the fluoroethyl group, provides chemists with a reliable and versatile tool for molecular modification.[1][19] In the realm of PET imaging, [¹⁸F]FEtOTs continues to be an indispensable building block, enabling the rapid and efficient development of novel radiotracers that are critical for advancing our understanding of disease and improving clinical diagnostics.[4][14]
Future research will likely focus on the miniaturization and automation of [¹⁸F]FEtOTs synthesis, potentially using microfluidic systems to enhance reaction efficiency and reduce synthesis times.[4] Continued optimization to minimize byproduct formation remains a key area of investigation to improve both yield and safety. As drug development pipelines continue to demand more sophisticated molecular probes, the fundamental role of 2-fluoroethyl tosylate is assured.
References
-
Pijeira, M. S. O., dos Santos, S. N., Araujo, Y. B., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1). Available from: [Link]
-
Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. Available from: [Link]
-
Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules, 18(11), 13678-13691. Available from: [Link]
-
Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 2-Fluoroethyl Tosylate in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2025). The Chemistry of Fluorine: Insights from 2-Fluoroethyl Tosylate. Available from: [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. Available from: [Link]
-
Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. ResearchGate. Available from: [Link]
-
Pretze, M., & Mamat, C. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers. Available from: [Link]
-
ABX - advanced biochemical compounds. (n.d.). 2-Fluoroethyl tosylate. Available from: [Link]
-
ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet - 2-Fluoroethyl tosylate. Available from: [Link]
-
NUCMEDCOR. (n.d.). 2-Fluoroethyl tosylate (2 mg). Available from: [Link]
-
Riss, P. J., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10(34), 6980-6. Available from: [Link]
-
LibreTexts Chemistry. (2019). 9.4: Tosylate—Another Good Leaving Group. Available from: [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available from: [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. usbio.net [usbio.net]
- 7. 2-Fluoroethyl tosylate | 383-50-6 | FF29461 | Biosynth [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fluoryx.com [fluoryx.com]
- 10. scbt.com [scbt.com]
- 11. crude.abx.de [crude.abx.de]
- 12. NUCMEDCOR. 2-Fluoroethyl tosylate (2 mg) [nucmedcor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. research.rug.nl [research.rug.nl]
- 19. benchchem.com [benchchem.com]
